molecular formula C11H13BrO3 B1466125 Ethyl 3-bromo-4-methoxyphenylacetate CAS No. 100125-96-0

Ethyl 3-bromo-4-methoxyphenylacetate

Cat. No. B1466125
CAS RN: 100125-96-0
M. Wt: 273.12 g/mol
InChI Key: YMZZEMPQYJBPFT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methoxyphenylacetate is a chemical compound with the CAS Number: 100125-96-0 . It is commonly used as a reagent in various chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and organic intermediates.


Molecular Structure Analysis

The molecular formula of this compound is C11H13BrO3 . Its molecular weight is 273.13 . The InChI Code is 1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is stored at room temperature .

Scientific Research Applications

Ethyl 3-bromo-4-methoxyphenylacetate has a wide range of applications in scientific research. It has been studied for its potential to be used as a reagent in the synthesis of various compounds, including pharmaceuticals and pesticides. It has also been studied for its potential to be used as a catalyst in certain lab experiments, such as the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-methoxyphenylacetate is not fully understood. However, it is believed that it acts as a nucleophile, attacking the electrophilic center of the target molecule and forming a covalent bond with it. This covalent bond enables the target molecule to be modified or transformed in some way.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 3-bromo-4-methoxyphenylacetate is its low cost, which makes it an attractive option for use in lab experiments. Additionally, it is relatively easy to synthesize, which makes it a convenient option for use in lab experiments. However, this compound is toxic and should be handled with care. It should also be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for Ethyl 3-bromo-4-methoxyphenylacetate. It could be further studied for its potential to be used as a catalyst in the synthesis of various compounds, including pharmaceuticals and pesticides. It could also be studied for its potential to be used in the development of new drugs and treatments. Additionally, it could be further studied for its potential to affect biochemical and physiological processes, such as the breakdown of neurotransmitters and the production of melanin. Finally, it could be studied for its potential to be used as a reagent in the synthesis of various compounds.

Safety and Hazards

The compound has a hazard statement H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-4-methoxyphenylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting various cellular processes. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and subsequent changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into specific cellular compartments, where it can exert its effects on cellular processes. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of this compound is an important aspect to consider in understanding its biochemical properties and effects .

properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZEMPQYJBPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-4-methoxyphenylacetic acid (4.1 g, 16.7 mmol) in EtOH (100 mL) was treated with concentrated HCl (2 drops) and heated to 80° C. for 3 days. After cooling to room temperature, the mixture was concentrated to give the title compound.
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4.1 g
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Synthesis routes and methods II

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (24 g, 97.9 mmol) in EtOH (240 mL) was added thionyl chloride (7.8 mL, 107.7 mmol), and the reaction was stirred for 35 minutes. Once no starting material was seen by analytical LCMS, the mixture was quenched with NaHCO3 until the solution was basic, and then extracted twice with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
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24 g
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7.8 mL
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240 mL
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Synthesis routes and methods III

Procedure details

Prepared according to the procedure described in Example 1, Step 1, using the following starting materials: 3-bromo-4-methoxyphenylacetic acid and ethanol.
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Synthesis routes and methods IV

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (24 g, 97.9 mmol) in ethanol (240 mL) was added thionyl chloride (7.8 mL, 107.7 mmol), and the reaction was stirred at room temperature for 1 hour. Once no starting material was seen by analytical LCMS, the mixture was basified with saturated aqueous NaHCO3 and extracted with dichloromethane. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the desired product.
Quantity
24 g
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reactant
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7.8 mL
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reactant
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240 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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